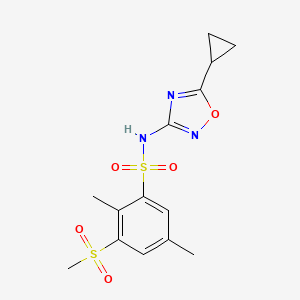
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a benzenesulfonamide moiety with specific methyl and methylsulfonyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the incorporation of various substituents on the aromatic ring, leading to the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the manufacturing process and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules. Its interactions with biological targets can be studied to understand its effects on various biological processes.
Medicine: N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide could be explored for its therapeutic potential. Its ability to modulate specific molecular pathways may make it a candidate for drug development in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl group and the oxadiazole ring may influence its binding affinity to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
N-Cyclopropyl-3-(5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl)benzamide
5-(3-Cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness: N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure and reactivity profile make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-8-6-11(23(3,18)19)9(2)12(7-8)24(20,21)17-14-15-13(22-16-14)10-4-5-10/h6-7,10H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRPTNHUIQFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=NOC(=N2)C3CC3)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-3H-isoindol-1-one](/img/structure/B6968533.png)
![3-Methyl-3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamino]oxolan-2-one](/img/structure/B6968540.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
![(5-chloropyrazolo[1,5-a]pyridin-2-yl)-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6968556.png)
![1-(4-Acetylpiperazin-1-yl)-2-[3-(triazol-1-yl)phenoxy]propan-1-one](/img/structure/B6968561.png)
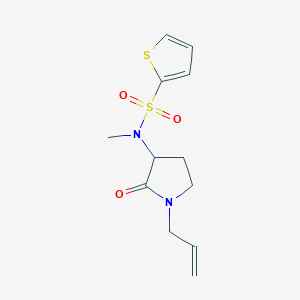
![N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-2-oxo-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6968567.png)
![4-Chloro-1-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]pyrazole](/img/structure/B6968573.png)
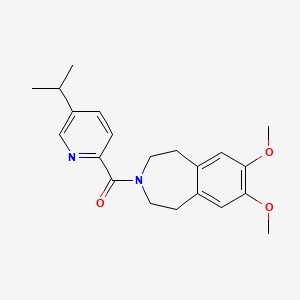
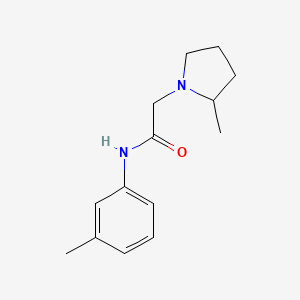
![6-[[4-(Trifluoromethyl)-2,3-dihydroindol-1-yl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6968599.png)
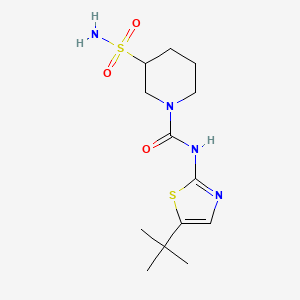
![2-[4-[3-(1,3-Thiazol-2-yl)propanoyl]morpholin-3-yl]cyclohexan-1-one](/img/structure/B6968619.png)
![1-[2-Oxo-2-[3-(2-oxocyclohexyl)morpholin-4-yl]ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6968620.png)
